N,N'-Dibenzylphthalamide N,N'-Dibenzylphthalamide
Brand Name: Vulcanchem
CAS No.: 38228-99-8
VCID: VC3827179
InChI: InChI=1S/C22H20N2O2/c25-21(23-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(26)24-16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,25)(H,24,26)
SMILES: C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)NCC3=CC=CC=C3
Molecular Formula: C22H20N2O2
Molecular Weight: 344.4 g/mol

N,N'-Dibenzylphthalamide

CAS No.: 38228-99-8

Cat. No.: VC3827179

Molecular Formula: C22H20N2O2

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

N,N'-Dibenzylphthalamide - 38228-99-8

Specification

CAS No. 38228-99-8
Molecular Formula C22H20N2O2
Molecular Weight 344.4 g/mol
IUPAC Name 1-N,2-N-dibenzylbenzene-1,2-dicarboxamide
Standard InChI InChI=1S/C22H20N2O2/c25-21(23-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(26)24-16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,25)(H,24,26)
Standard InChI Key STGVIVVZSAQRGJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)NCC3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)NCC3=CC=CC=C3

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

N,N'-Dibenzylphthalamide belongs to the phthalamide family, featuring a central isoindole-1,3-dione core with two benzyl groups attached to the nitrogen atoms. Its molecular formula is C₂₂H₂₀N₂O₂, with a molecular weight of 344.41 g/mol . The compound’s structure enables π-π stacking interactions due to the aromatic benzyl groups, which influence its solubility and crystallinity.

Synthetic Methodologies

Advanced Route Using DBU-Mediated Lossen Rearrangement

A high-yield synthesis (98%) of N,N'-Dibenzylphthalamide was achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane under inert conditions . The reaction proceeds via a Lossen-type rearrangement, where DBU acts as both a base and a catalyst:

Phthalic anhydride+DibenzylamineDBU, CH₂Cl₂N,N’-Dibenzylphthalamide\text{Phthalic anhydride} + \text{Dibenzylamine} \xrightarrow{\text{DBU, CH₂Cl₂}} \text{N,N'-Dibenzylphthalamide}

Key reaction parameters:

  • Temperature: 20°C

  • Solvent: Dichloromethane

  • Atmosphere: Nitrogen or argon

Applications in Multi-Target Directed Ligands (MTDLs)

Target ProteinInhibition (%)Reference
hAChE62 ± 3
hBACE-145 ± 2
σ₁ Receptor binding78 ± 4

Electron-Accepting Materials

The phthalimide core in N,N'-Dibenzylphthalamide is isoelectronic with benzo-tetracyanoquinodimethane (TCNQ), a well-known electron acceptor . Cyclic voltammetry studies on similar N-alkylphthalimides revealed reduction potentials between -1.2 V to -1.5 V vs. SCE, suggesting utility in organic semiconductors .

Stability and Degradation Pathways

Thermal Behavior

Under pyrolysis conditions (>200°C), N-substituted phthalimides undergo intramolecular cyclization. For instance, N-(2-aminophenyl)phthalimide forms benzo imidazo[2,1-a]isoindol-11-one via a radical-mediated pathway . While analogous data for N,N'-Dibenzylphthalamide are lacking, its thermal stability is likely comparable.

Photochemical Inertness

Esters and amides of N-(2-hydroxyphenyl)phthalimide derivatives are photochemically stable under UV irradiation (λ = 254 nm) . This property suggests potential for N,N'-Dibenzylphthalamide in light-resistant coatings or optoelectronic applications.

Industrial and Pharmacological Prospects

Scale-Up Challenges

Industrial synthesis requires addressing:

  • Cost of DBU ($7–10/g)

  • Dichloromethane replacement due to environmental regulations

  • Purification difficulties caused by byproducts like N-benzylphthalimide

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